molecular formula C21H26FN3O3S B305233 N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide

N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide

Cat. No. B305233
M. Wt: 419.5 g/mol
InChI Key: DPNBUKRFTCAFTE-UHFFFAOYSA-N
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Description

N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide, also known as FPEMS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPEMS is a small molecule that belongs to the family of sulfonamide compounds and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide exerts its therapeutic effects by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. By increasing the levels of serotonin in the brain, N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide can improve mood and reduce symptoms of anxiety and depression. Additionally, N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide acts as a 5-HT1A receptor agonist, which further enhances the effects of serotonin by stimulating the receptor.
Biochemical and Physiological Effects:
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of serotonin and its metabolites in the brain, which is consistent with its mechanism of action. N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide is its high purity, which allows for accurate dosing in preclinical studies. Additionally, N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide is its potential for off-target effects, which can complicate the interpretation of preclinical data.

Future Directions

There are several future directions for the study of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide. One potential direction is to investigate the effects of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide in combination with other drugs for the treatment of anxiety and depression. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide on serotonin and BDNF. Finally, clinical trials are needed to determine the safety and efficacy of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide in humans.
Conclusion:
In conclusion, N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications in anxiety disorders, depression, and schizophrenia. The compound acts as a selective serotonin reuptake inhibitor and a 5-HT1A receptor agonist, and has been shown to have various biochemical and physiological effects. While N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide has some limitations, it represents a promising candidate for the development of new treatments for these disorders.

Synthesis Methods

The synthesis of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide involves the reaction of 1-(4-fluorophenyl)piperazine with N-(2-phenylethyl)methanesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide as a white solid with a high purity of over 99%.

Scientific Research Applications

N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as anxiety disorders, depression, and schizophrenia. The compound has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-hydroxytryptamine 1A (5-HT1A) receptor agonist, which are both important targets for the treatment of these disorders.

properties

Product Name

N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide

Molecular Formula

C21H26FN3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide

InChI

InChI=1S/C21H26FN3O3S/c1-29(27,28)25(12-11-18-5-3-2-4-6-18)17-21(26)24-15-13-23(14-16-24)20-9-7-19(22)8-10-20/h2-10H,11-17H2,1H3

InChI Key

DPNBUKRFTCAFTE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Canonical SMILES

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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